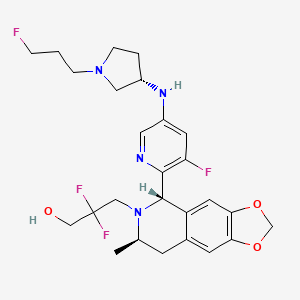

ER degrader 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H32F4N4O3 |

|---|---|

Molecular Weight |

524.6 g/mol |

IUPAC Name |

2,2-difluoro-3-[(5S,7R)-5-[3-fluoro-5-[[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]amino]-2-pyridinyl]-7-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl]propan-1-ol |

InChI |

InChI=1S/C26H32F4N4O3/c1-16-7-17-8-22-23(37-15-36-22)10-20(17)25(34(16)13-26(29,30)14-35)24-21(28)9-19(11-31-24)32-18-3-6-33(12-18)5-2-4-27/h8-11,16,18,25,32,35H,2-7,12-15H2,1H3/t16-,18+,25+/m1/s1 |

InChI Key |

QDLCSYBYYIFZJR-QDKQFYOWSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C=C2[C@H](N1CC(CO)(F)F)C4=C(C=C(C=N4)N[C@H]5CCN(C5)CCCF)F)OCO3 |

Canonical SMILES |

CC1CC2=CC3=C(C=C2C(N1CC(CO)(F)F)C4=C(C=C(C=N4)NC5CCN(C5)CCCF)F)OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Estrogen Receptor Degraders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen receptor alpha (ERα) is a pivotal driver in the majority of breast cancers. Endocrine therapies targeting this receptor are a cornerstone of treatment, but intrinsic and acquired resistance remains a significant clinical challenge. Estrogen Receptor (ER) degraders represent a therapeutic class designed to overcome these limitations by not only antagonizing the receptor but also inducing its complete and sustained elimination. This guide provides a detailed technical overview of the mechanism of action of ER degraders, focusing on the first-in-class Selective Estrogen Receptor Degrader (SERD), Fulvestrant, as a foundational example. It further offers a comparative analysis with a next-generation oral SERD, Elacestrant, and an emerging class of ER degraders, the Proteolysis Targeting Chimeras (PROTACs), exemplified by Vepdegestrant (ARV-471). This document includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and mechanisms.

The Estrogen Receptor Signaling Pathway

The canonical ERα signaling pathway is initiated by the binding of its cognate ligand, 17β-estradiol (E2), in the cytoplasm. This binding event triggers a conformational change in the ERα, leading to its dimerization and translocation into the nucleus. Within the nucleus, the ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding facilitates the recruitment of co-activator proteins, initiating the transcription of genes involved in cell proliferation, survival, and differentiation.

Mechanism of Action of ER Degraders

Selective Estrogen Receptor Degraders (SERDs)

SERDs are a class of drugs that competitively bind to ERα and induce a conformational change that results in the receptor's ubiquitination and subsequent degradation by the proteasome.[1][2] This dual mechanism of action—antagonism and degradation—effectively eliminates ERα from the cell, thereby shutting down downstream signaling pathways that drive cancer cell growth.[1]

Fulvestrant (ICI 182,780) , the first approved SERD, serves as the archetypal example. It binds to the ER with high affinity, disrupts receptor dimerization, and inhibits its nuclear localization.[3] The unstable complex formed between fulvestrant and ERα is recognized by the cellular machinery responsible for protein degradation, leading to the destruction of the receptor.[4]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that represent a novel approach to targeted protein degradation. An ER-targeting PROTAC, such as Vepdegestrant (ARV-471) , consists of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. By bringing the ERα and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the efficient polyubiquitination and subsequent proteasomal degradation of ERα.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Fulvestrant, Elacestrant, and Vepdegestrant (ARV-471).

Table 1: ERα Binding Affinity and Degradation Potency

| Compound | Type | ERα Binding Affinity (Ki) | ERα Degradation (DC50) | Max Degradation (Dmax) |

| Fulvestrant | SERD | ~0.2 nM | - | ~40-50% in vivo |

| Elacestrant | Oral SERD | - | ~0.6 nM (EC50) | Similar to Fulvestrant |

| Vepdegestrant (ARV-471) | PROTAC | ~0.28 nM | ~1-2 nM | >90% |

Table 2: Anti-proliferative Activity in ER+ Breast Cancer Cell Lines

| Compound | Cell Line | IC50 / GI50 | Notes |

| Fulvestrant | MCF-7 | ~0.29 - 0.8 nM | Wild-type ERα |

| T47D | ~2.17 µM | Wild-type ERα | |

| Elacestrant | MCF-7 | - | IC50 values are generally 10-fold higher than fulvestrant but are within clinically achievable concentrations. |

| MCF-7 LTED (Y537C) | ~5 nM (GI50) | ESR1 mutant | |

| SUM44-LTED (Y537S) | ~100 nM (GI50) | ESR1 mutant | |

| Vepdegestrant (ARV-471) | T47D-KBluc | ~1.1 nM (IC50) | Reporter assay |

| MCF-7 | ~0.9 nM (DC50) | Degradation assay | |

| ESR1 mutant lines | Potent growth inhibition | Y537S and D538G mutants |

Experimental Protocols

ERα Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for ERα by quantifying its ability to compete with a radiolabeled ligand.

-

Materials:

-

Rat uterine cytosol preparation (source of ERα)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Radiolabeled ligand: [³H]-17β-estradiol ([³H]-E2)

-

Unlabeled competitor (test compound, e.g., Fulvestrant) at various concentrations

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare uterine cytosol from ovariectomized rats.

-

In assay tubes, combine a fixed amount of cytosol (50-100 µg protein) and a fixed concentration of [³H]-E2 (0.5-1.0 nM).

-

Add increasing concentrations of the unlabeled test compound.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from unbound radioligand (e.g., via filtration).

-

Quantify the bound radioactivity using a scintillation counter.

-

Plot the percentage of bound [³H]-E2 against the log concentration of the competitor to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Western Blot for ERα Degradation

This protocol allows for the visualization and quantification of ERα protein levels following treatment with a degrader.

-

Materials:

-

ER-positive breast cancer cells (e.g., MCF-7)

-

Cell culture medium and reagents

-

ER degrader (e.g., Fulvestrant, ARV-471)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of the ER degrader or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE (20-40 µg per lane) and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply chemiluminescent substrate and visualize bands using an imaging system.

-

Quantify band intensity and normalize to the loading control to determine the relative ERα protein levels.

-

In-Cell Ubiquitination Assay

This assay is used to demonstrate that the degradation of ERα is mediated by the ubiquitin-proteasome system.

-

Materials:

-

ER-positive breast cancer cells

-

Plasmids encoding His-tagged Ubiquitin (His-Ub) and ERα

-

Transfection reagent

-

ER degrader

-

Proteasome inhibitor (e.g., MG-132)

-

Lysis buffer containing Ni-NTA agarose beads

-

Western blot reagents

-

-

Procedure:

-

Co-transfect cells with plasmids for His-Ub and ERα.

-

Treat cells with the ER degrader with or without a proteasome inhibitor (MG-132) for a few hours.

-

Lyse the cells under denaturing conditions.

-

Perform a pull-down of ubiquitinated proteins using Ni-NTA agarose beads.

-

Elute the bound proteins.

-

Analyze the eluates by Western blot using an anti-ERα antibody to detect polyubiquitinated ERα. An increase in high molecular weight ERα smears in the presence of the degrader and MG-132 indicates ubiquitination.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

ER-positive breast cancer cells

-

96-well plates

-

ER degrader

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

Treat cells with a serial dilution of the ER degrader for the desired duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50.

-

ERα Reporter Gene Assay

This assay measures the transcriptional activity of ERα in response to a test compound.

-

Materials:

-

Cells stably or transiently co-transfected with an ERα expression vector and a reporter plasmid containing an ERE-driven luciferase gene (e.g., MCF7-VM7Luc4E2).

-

ER degrader

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Plate the reporter cells in a 96-well plate.

-

Treat the cells with the ER degrader in the presence of a known ERα agonist (e.g., 17β-estradiol) to measure antagonist activity.

-

Incubate for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

A decrease in luciferase activity in the presence of the degrader indicates inhibition of ERα transcriptional activity.

-

Experimental Workflow

A typical preclinical workflow for the evaluation of a novel ER degrader is outlined below.

Conclusion

Estrogen receptor degraders, including SERDs and PROTACs, offer a powerful therapeutic strategy for ER-positive breast cancer by promoting the elimination of the ERα protein. This comprehensive guide has detailed the molecular mechanisms of action, provided key quantitative data for prototypical and next-generation agents, and outlined the essential experimental protocols for their characterization. This information serves as a valuable resource for researchers and drug development professionals working to advance this important class of anti-cancer agents.

References

An In-depth Technical Guide to the Binding Affinity of ER Degraders to Estrogen Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor alpha (ERα), a key driver in the majority of breast cancers, remains a critical therapeutic target. Selective Estrogen Receptor Degraders (SERDs) represent a class of endocrine therapies designed to not only antagonize but also eliminate the ERα protein, thereby offering a potential advantage over traditional antagonists. This technical guide provides a detailed overview of the binding affinity of ER degraders to ERα, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.

While the term "ER degrader 1" is noted as a potent degrader of the estrogen receptor in patent literature (WO2021139756A1, compound 11), specific quantitative binding affinity data for this compound is not publicly available at present.[1] Therefore, this guide will focus on well-characterized and clinically relevant ER degraders to provide a comprehensive understanding of the binding characteristics of this important class of molecules.

Quantitative Binding Affinity Data

The binding affinity of ER degraders to ERα is a critical parameter for their biological activity. This is typically quantified by metrics such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). The table below summarizes the binding affinities of several key ER degraders for ERα.

| Compound Name | Compound Type | Binding Parameter | Value (nM) | Assay Type | Reference |

| Fulvestrant (ICI 182,780) | SERD | IC50 | 0.94 | Cell-free | [2] |

| IC50 | 27 | Competitive binding assay (LBD) | [3] | ||

| Vepdegestrant (ARV-471) | PROTAC | IC50 | 1 | Radioligand binding assay | [4] |

| DC50 | ~1 | ER degradation in cell lines | [5] | ||

| Bazedoxifene | SERM/SERD hybrid | IC50 | 26 | Radioligand binding assay | |

| Compound 11 (from a study on novel SERDs) | Novel SERD | RBA | High (not quantified in nM) | Competitive binding assay | |

| OP-1074 | PA-SERD | IC50 | 7 | Competitive binding assay (LBD) |

Note: The values presented are from different experimental systems and should be compared with caution. PA-SERD: Pure Antiestrogen and Selective ERα Degrader; RBA: Relative Binding Affinity.

Signaling Pathway and Mechanism of Action

ER degraders function by binding to ERα and inducing its degradation through the ubiquitin-proteasome system. This process effectively eliminates the receptor from the cell, preventing both ligand-dependent and -independent signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ARV-471 | Estrogen Receptor/ERR | TargetMol [targetmol.com]

"ER degrader 1" selectivity profile

An In-depth Technical Guide to the Selectivity Profile of a Representative Estrogen Receptor (ER) Degrader: Vepdegestrant (ARV-471)

Introduction

The targeting of the estrogen receptor (ER) is a cornerstone in the treatment of ER-positive breast cancer. While selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) have been pivotal, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a novel and potent therapeutic strategy. This guide provides a detailed technical overview of the selectivity profile of a leading investigational PROTAC ER degrader, vepdegestrant (ARV-471), which will be used as a representative example for "ER degrader 1". Vepdegestrant is an orally bioavailable molecule designed to specifically target and induce the degradation of the estrogen receptor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Vepdegestrant is a heterobifunctional molecule that operates through the PROTAC mechanism. It consists of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] By bringing the ER and the E3 ligase into close proximity, vepdegestrant facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.[5] This event-driven pharmacology allows for the catalytic degradation of the target protein, distinguishing it from traditional occupancy-driven inhibitors.

Caption: Mechanism of action of the PROTAC ER degrader, vepdegestrant.

Selectivity Profile

The selectivity of a targeted therapy is paramount to its safety and efficacy. Vepdegestrant has demonstrated a high degree of selectivity for the estrogen receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for vepdegestrant (ARV-471).

Table 1: In Vitro Degradation and Potency of Vepdegestrant

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation) | ER-positive breast cancer cell lines | ~1-2 nM | |

| GI₅₀ (Growth Inhibition) | MCF-7 | 3.3 nM | |

| GI₅₀ (Growth Inhibition) | T47D | 4.5 nM | |

| GI₅₀ (Growth Inhibition) | T47D (ER Y537S mutant) | 8.0 nM | |

| GI₅₀ (Growth Inhibition) | T47D (ER D538G mutant) | 5.7 nM |

Table 2: In Vivo Efficacy of Vepdegestrant

| Model | Treatment | ER Degradation | Tumor Growth Inhibition (TGI) | Reference |

| MCF-7 Xenograft | 3 mg/kg, oral, daily | >94% | 85% | |

| MCF-7 Xenograft | 10 mg/kg, oral, daily | >94% | 98% | |

| MCF-7 Xenograft | 30 mg/kg, oral, daily | >94% | 120% | |

| ST941/HI (PDX, ER Y537S) | 10 mg/kg, oral, daily | Not specified | Tumor regression |

A proteomics study conducted in MCF-7 cells treated with vepdegestrant revealed that the most significantly downregulated protein was the estrogen receptor, providing strong evidence for its high selectivity at the cellular level. While a comprehensive kinome scan or broad off-target binding profile for vepdegestrant is not publicly available in the reviewed literature, the existing data points to a highly specific degrader of the estrogen receptor.

Signaling Pathway

Vepdegestrant targets the ER signaling pathway, which is a critical driver of proliferation in ER-positive breast cancer.

Caption: Simplified ER signaling pathway and the point of intervention by vepdegestrant.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Experimental Workflow

Caption: A general experimental workflow for the preclinical characterization of a PROTAC ER degrader.

Western Blot Analysis for ERα Degradation

This protocol is used to quantify the degradation of the ERα protein following treatment with an ER degrader.

-

Cell Culture and Treatment:

-

Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the ER degrader for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control.

-

Calculate the half-maximal degradation concentration (DC₅₀) from the dose-response curve.

-

Cell Viability Assay (e.g., CCK-8)

This assay measures the effect of the ER degrader on cell proliferation and viability.

-

Cell Seeding and Treatment:

-

Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of the ER degrader. Include a vehicle-only control.

-

Incubate for the desired treatment duration (e.g., 72 hours).

-

-

Viability Measurement:

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Determine the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of viability against the logarithm of the drug concentration.

-

MCF-7 Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of the ER degrader.

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., nude or NSG).

-

Supplement the mice with estrogen, typically via a slow-release pellet, to support the growth of the estrogen-dependent MCF-7 cells.

-

Inject MCF-7 cells, often mixed with Matrigel, into the mammary fat pad of the mice.

-

-

Treatment and Monitoring:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the ER degrader (e.g., by oral gavage) and vehicle control according to the desired dosing schedule.

-

Monitor tumor growth by caliper measurements at regular intervals.

-

Monitor the body weight and overall health of the animals.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting to confirm ER degradation.

-

Vepdegestrant (ARV-471) serves as a prime example of a highly potent and selective PROTAC ER degrader. Its mechanism of action, leading to the efficient degradation of the estrogen receptor, translates to robust anti-tumor activity in preclinical models and promising clinical benefit in patients with ER-positive breast cancer. The high selectivity for ER minimizes the potential for off-target effects, contributing to a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other next-generation ER-targeted therapies. Further disclosure of comprehensive selectivity data, such as kinome-wide profiling, will be valuable in fully elucidating the off-target landscape of this class of molecules.

References

- 1. Estrogen Receptor | Arvinas [arvinas.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]

- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vepdegestrant (ARV-471)* | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

Vepdegestrant ("ER degrader 1") vs. Fulvestrant: A Technical Guide to Activity and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the novel oral PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, vepdegestrant (ARV-471), referred to herein as "ER degrader 1," and the established selective ER degrader (SERD), fulvestrant. This document details their mechanisms of action, comparative preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

Estrogen receptor-positive (ER+) breast cancer is a predominant subtype, and endocrine therapies targeting the ER signaling pathway are a cornerstone of its treatment. Fulvestrant, the first-in-class SERD, has been a valuable therapeutic agent but is limited by its intramuscular route of administration and incomplete ER degradation. Vepdegestrant, a novel oral PROTAC ER degrader, offers a distinct mechanism of action by hijacking the cell's ubiquitin-proteasome system to induce potent and more complete degradation of the estrogen receptor. Preclinical and clinical data suggest that vepdegestrant has the potential to overcome some of the limitations of fulvestrant, particularly in the context of tumors harboring ESR1 mutations.

Mechanism of Action

Vepdegestrant (PROTAC ER Degrader)

Vepdegestrant is a heterobifunctional molecule designed to induce the degradation of the estrogen receptor. It consists of a ligand that binds to the ER and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the ER and CRBN into close proximity, vepdegestrant facilitates the formation of a ternary complex.[1] This induced proximity triggers the transfer of ubiquitin to the ER, leading to its polyubiquitination and subsequent degradation by the proteasome.[2][3] This process is catalytic, allowing a single vepdegestrant molecule to induce the degradation of multiple ER proteins.

Fulvestrant (SERD)

Fulvestrant is a steroidal antiestrogen that competitively binds to the estrogen receptor with high affinity. Upon binding, fulvestrant induces a conformational change in the ER, which inhibits receptor dimerization, disrupts nuclear localization, and accelerates its degradation through the cellular protein degradation machinery. This results in a dual mechanism of action: antagonism of ER signaling and degradation of the ER protein. However, in clinical settings, fulvestrant-mediated ER degradation is often incomplete.

Signaling Pathways

The following diagram illustrates the distinct mechanisms by which vepdegestrant and fulvestrant target the estrogen receptor signaling pathway.

Preclinical Activity: In Vitro Data

The following tables summarize the in vitro efficacy of vepdegestrant and fulvestrant in ER+ breast cancer cell lines.

Table 1: In Vitro ERα Degradation

| Compound | Cell Line | DC50 (nM) | Maximum Degradation (%) | Reference(s) |

| Vepdegestrant | ER-positive cell lines | ~1-2 | ≥90 | |

| Vepdegestrant | MCF-7 (ER+, WT) | - | ≥90 | |

| Vepdegestrant | T47D (ER+, WT) | - | ≥90 | |

| Fulvestrant | Uterine tissue | - | 65 | |

| Fulvestrant | ST941/HI PDX model | - | 63 |

Table 2: In Vitro Anti-proliferative Activity

| Compound | Cell Line | IC50/GI50 (nM) | Reference(s) |

| Vepdegestrant | MCF-7 (WT ER) | 3.3 | |

| Vepdegestrant | T47D (WT ER) | 4.5 | |

| Vepdegestrant | T47D (Y537S mutant) | 8.0 | |

| Vepdegestrant | T47D (D538G mutant) | 5.7 | |

| Fulvestrant | MCF-7 | 0.29 | |

| Fulvestrant | T47D | 2.168 |

Preclinical Activity: In Vivo Data

The antitumor activity of vepdegestrant and fulvestrant has been evaluated in various xenograft models of ER+ breast cancer.

Table 3: In Vivo Tumor Growth Inhibition (TGI)

| Compound | Model | Dose | TGI (%) | Reference(s) |

| Vepdegestrant | MCF-7 orthotopic xenograft | 3 mg/kg/day | 85 | |

| Vepdegestrant | MCF-7 orthotopic xenograft | 10 mg/kg/day | 98 | |

| Vepdegestrant | MCF-7 orthotopic xenograft | 30 mg/kg/day | 105-120 | |

| Fulvestrant | MCF-7 orthotopic xenograft | 200 mg/kg | 46 | |

| Vepdegestrant | ST941/HI (PDX, ESR1 Y537S) | 30 mg/kg/day | 102 | |

| Vepdegestrant | ST941/HI/PBR (palbociclib-resistant PDX) | 30 mg/kg/day | 102 |

Clinical Activity

The Phase 3 VERITAC-2 trial directly compared the efficacy of vepdegestrant with fulvestrant in patients with ER+/HER2- advanced breast cancer who had progressed on a CDK4/6 inhibitor and endocrine therapy.

Table 4: VERITAC-2 Phase 3 Clinical Trial Results

| Endpoint | Population | Vepdegestrant (200 mg daily) | Fulvestrant (500 mg) | Hazard Ratio (95% CI) | p-value | Reference(s) |

| Median Progression-Free Survival (mPFS) | ESR1-mutant | 5.0 months | 2.1 months | 0.57 (0.42–0.77) | <0.001 | |

| Median Progression-Free Survival (mPFS) | Intent-to-Treat (ITT) | 3.7 months | 3.6 months | 0.83 (0.68–1.02) | 0.07 | |

| Clinical Benefit Rate | ESR1-mutant | 42.1% | 20.2% | - | - | |

| Objective Response Rate | ESR1-mutant | 18.6% | 4.0% | - | - |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of ER degraders on the proliferation of ER+ breast cancer cells, such as MCF-7.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., EMEM with 10% FBS, insulin, non-essential amino acids, sodium pyruvate, and penicillin/streptomycin)

-

96-well plates

-

Vepdegestrant and fulvestrant stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of vepdegestrant and fulvestrant in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the half-maximal inhibitory concentration (IC50).

Western Blotting for ERα Degradation

This protocol is for quantifying the amount of ERα protein in cells following treatment with ER degraders.

Materials:

-

ER+ breast cancer cells (e.g., MCF-7)

-

6-well plates

-

Vepdegestrant and fulvestrant stock solutions

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Workflow Diagram:

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and treat with various concentrations of vepdegestrant or fulvestrant for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C. Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to confirm equal protein loading.

-

Analysis: Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of ER degraders in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

MCF-7 cells

-

Matrigel

-

Estrogen pellets

-

Vepdegestrant and fulvestrant formulations for in vivo administration

-

Calipers for tumor measurement

Workflow Diagram:

References

The Advent of ER Degrader 1: A Technical Guide to Targeted Estrogen Receptor Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of endocrine therapy for estrogen receptor-positive (ER+) cancers is undergoing a paradigm shift with the advent of targeted protein degraders. This technical guide provides an in-depth exploration of a novel class of molecules exemplified by "ER degrader 1," a term representing a potent and selective Proteolysis Targeting Chimera (PROTAC). We will use the well-characterized clinical-stage compound, Vepdegestrant (ARV-471), as a prime example to dissect the discovery, synthesis, and mechanism of action of these innovative therapeutics. This document is intended to be a comprehensive resource, detailing the core science, quantitative data, and experimental methodologies that underpin this promising approach to cancer treatment.

Discovery and Rationale: Overcoming Endocrine Resistance

For decades, targeting the estrogen receptor (ER) with selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders/downregulators (SERDs) has been a cornerstone of therapy for ER+ breast cancer. However, the development of resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.

PROTAC ER degraders represent a novel strategy designed to overcome these limitations. Unlike traditional inhibitors that merely block the receptor's function, PROTACs are bifunctional molecules engineered to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to specifically eliminate the ER protein.[1][2]

An "this compound," such as Vepdegestrant, is a heterobifunctional molecule composed of three key components:

-

A high-affinity ligand for the estrogen receptor: This "warhead" selectively binds to the target protein.

-

A recruiter for an E3 ubiquitin ligase: This moiety engages a specific E3 ligase, such as Cereblon (CRBN).

-

A flexible linker: This connects the ER-binding and E3 ligase-recruiting moieties, facilitating the formation of a stable ternary complex.

By bringing the ER and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.[1][2] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple ER proteins, leading to a profound and sustained suppression of ER signaling.

Synthesis of Vepdegestrant (ARV-471): A Representative "this compound"

The synthesis of Vepdegestrant (ARV-471) is a multi-step process that involves the preparation of two key fragments: the ER-targeting moiety and the E3 ligase-recruiting moiety, which are then connected via a linker. The following is a representative synthetic scheme based on published literature.

Experimental Protocol: Synthesis of Vepdegestrant (ARV-471)

A convergent synthetic strategy is employed for the commercial manufacturing of Vepdegestrant. This involves the synthesis of two advanced chiral intermediates, which are then coupled in a final reductive amination step. The overall process consists of seven proposed regulatory Good Manufacturing Practice (GMP) steps with five isolations, achieving an overall yield of 29%.[3]

One of the key challenges in the synthesis is the stereoselective formation of the cis-1,2-diaryltetralin core of the ER-binding fragment. An efficient method to achieve this involves a Ruthenium-catalyzed asymmetric hydrogenation, which establishes the critical stereocenter with high diastereoselectivity (>99% de). This approach avoids the need for chiral chromatography, enhancing the efficiency and scalability of the synthesis.

Another critical aspect is the synthesis of the Cereblon-recruiting fragment. A second-generation route has been developed where the chiral cyclic imide moiety is installed as a key fragment via reductive amination with a linker fragment.

Illustrative Final Coupling Step (Reductive Amination):

-

The advanced intermediate containing the ER-binding moiety (a lasofoxifene fragment) is dissolved in a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE).

-

The Cereblon receptor fragment intermediate is added to the solution.

-

A reducing agent, such as sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford Vepdegestrant.

Quantitative Data and Biological Activity

The efficacy of "this compound" is quantified through a series of in vitro and in vivo studies. The following tables summarize key preclinical data for Vepdegestrant (ARV-471).

Table 1: In Vitro Degradation and Proliferation Inhibition

| Parameter | Cell Line | ER Status | Value (nM) | Reference(s) |

| DC50 (50% Degradation Concentration) | MCF-7 | WT | ~1-2 | |

| T47D | WT | ~1 | ||

| Dmax (Maximum Degradation) | MCF-7 | WT | >90% | |

| GI50 (50% Growth Inhibition) | MCF-7 | WT | 3.3 | |

| T47D | WT | 4.5 | ||

| T47D | Y537S Mutant | 8.0 | ||

| T47D | D538G Mutant | 5.7 |

WT: Wild-Type

Table 2: In Vivo Tumor Growth Inhibition (TGI)

| Model | Treatment | Dose (mg/kg) | TGI (%) | Reference(s) |

| MCF-7 Xenograft | Vepdegestrant | 3 | 87 | |

| Vepdegestrant | 10 | 105 | ||

| Vepdegestrant | 30 | 123 | ||

| Fulvestrant | 3 | 31 | ||

| Fulvestrant | 10 | 66 | ||

| Fulvestrant | 30 | 80 | ||

| ST941/HI PDX (Y537S Mutant) | Vepdegestrant | 10 | 102 |

PDX: Patient-Derived Xenograft

Key Experimental Protocols

Western Blot for ERα Degradation

This protocol is used to quantify the reduction in ERα protein levels following treatment with an ER degrader.

Materials:

-

ER+ breast cancer cells (e.g., MCF-7)

-

Cell culture medium and supplements

-

ER degrader (e.g., Vepdegestrant)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-ERα

-

Loading control antibody: anti-β-actin or anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the ER degrader or DMSO for the desired time (e.g., 24, 48, or 72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against ERα and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the ERα signal to the loading control to determine the percentage of ERα degradation relative to the vehicle-treated control.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

ER+ breast cancer cells

-

Opaque-walled 96-well plates

-

Cell culture medium

-

ER degrader

-

DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the ER degrader or DMSO.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

Assay Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the GI50 value.

Signaling Pathways and Mechanism of Action

The mechanism of action of an "this compound" involves the hijacking of the ubiquitin-proteasome system to induce the degradation of ERα. The following diagrams illustrate the ERα signaling pathway and the intervention by the PROTAC degrader.

Caption: Estrogen receptor (ERα) signaling pathway.

Caption: Mechanism of action of an ER PROTAC degrader.

Conclusion

"this compound," exemplified by Vepdegestrant (ARV-471), represents a significant advancement in the field of endocrine therapy. By harnessing the cell's natural protein degradation machinery, these molecules offer a novel and potent mechanism to eliminate the estrogen receptor, a key driver of ER+ breast cancer. The ability to overcome resistance mechanisms associated with traditional therapies highlights the immense potential of this new class of drugs. This technical guide provides a foundational understanding of the discovery, synthesis, and mechanism of action of these promising therapeutic agents, intended to support further research and development in this exciting area of oncology.

References

The Role of ER Degraders in Overcoming Endocrine Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the long-term management of this disease is the development of endocrine resistance. A key strategy to combat this resistance is the use of selective estrogen receptor degraders (SERDs), a class of therapeutic agents designed to not only block the estrogen receptor but also to promote its degradation. This guide provides an in-depth overview of the mechanism of action of ER degraders, their role in overcoming endocrine resistance, and a summary of key preclinical and clinical findings, with a focus on prominent examples of this drug class.

Introduction to Endocrine Resistance

Endocrine resistance in ER+ breast cancer can be primary (intrinsic) or acquired.[1] Primary resistance is characterized by a lack of response to initial endocrine therapy, while acquired resistance develops after an initial period of successful treatment.[1] The mechanisms driving endocrine resistance are complex and multifactorial, but a central theme is the continued or reactivated signaling through the ER pathway.

One of the most well-characterized mechanisms of acquired resistance is the development of mutations in the gene encoding the estrogen receptor alpha (ESR1).[2] These mutations, often found in the ligand-binding domain of the receptor, can lead to constitutive, ligand-independent activation of the ER, rendering therapies that target estrogen production, like aromatase inhibitors, ineffective.[2] Other mechanisms include the activation of alternative signaling pathways, such as the PI3K/Akt/mTOR pathway, which can cross-talk with and activate the ER pathway.[3]

Mechanism of Action of ER Degraders

Selective Estrogen Receptor Degraders (SERDs) represent a distinct class of endocrine agents that directly target the estrogen receptor for destruction. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively inhibit estrogen binding, SERDs induce a conformational change in the ER protein that marks it for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—antagonism and degradation—results in a more complete shutdown of ER signaling.

The first-in-class SERD, fulvestrant, has been a valuable therapeutic option for patients with advanced ER+ breast cancer who have progressed on other endocrine therapies. However, its administration via intramuscular injection and limitations in bioavailability have spurred the development of novel, orally bioavailable SERDs. These next-generation SERDs, including elacestrant, camizestrant, and giredestrant, have shown promise in overcoming some of the limitations of fulvestrant and have demonstrated efficacy in patients with ESR1 mutations.

Overcoming Endocrine Resistance with ER Degraders

The ability of SERDs to degrade the estrogen receptor makes them particularly effective in the context of endocrine resistance.

Targeting ESR1 Mutations

In breast cancers with ESR1 mutations, the ER is constitutively active, driving tumor growth even in the absence of estrogen. Aromatase inhibitors, which work by depleting estrogen levels, are therefore ineffective against these tumors. SERDs, by directly binding to and promoting the degradation of the mutant ER protein, can effectively shut down this resistance pathway. Clinical trials with next-generation oral SERDs have demonstrated improved outcomes in patients with ESR1-mutated tumors compared to standard endocrine therapies.

Activity in Fulvestrant-Resistant Models

Preclinical studies have shown that some next-generation oral SERDs can overcome resistance to fulvestrant. The mechanisms underlying this are not fully elucidated but may relate to improved bioavailability, higher potency, and potentially different binding modes to the ER that are effective against certain conformational changes that confer resistance to fulvestrant.

Combination Therapies

To address the complexity of endocrine resistance, SERDs are being investigated in combination with other targeted agents. A key area of focus is the combination of SERDs with CDK4/6 inhibitors. The rationale for this combination is to simultaneously block two key drivers of cell cycle progression in ER+ breast cancer: the ER signaling pathway and the cyclin D-CDK4/6 axis. Clinical trials are evaluating the efficacy of these combinations in various settings, including as first-line treatment and after progression on prior therapies.

Another promising combination strategy involves pairing SERDs with inhibitors of the PI3K/Akt/mTOR pathway. Aberrant activation of this pathway is a known mechanism of endocrine resistance, and dual blockade of both ER and PI3K signaling has shown synergistic anti-tumor activity in preclinical models and early clinical trials.

Quantitative Data on Key ER Degraders

The following tables summarize key quantitative data for prominent SERDs from preclinical and clinical studies.

Table 1: Preclinical Activity of Selected ER Degraders

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| Elacestrant | MCF-7 | ER Degradation | 0.6 nM (EC50) | |

| Camizestrant | ESR1 wild-type and mutant cell lines | Antiproliferation | Data not specified in abstract | |

| GDC-0810 | Not Specified | Tumor Regression in mice | Not specified in abstract |

Table 2: Clinical Efficacy of Selected Oral SERDs

| Drug | Trial | Phase | Patient Population | Primary Endpoint | Result | Reference |

| Elacestrant | EMERALD | III | ER+, HER2- advanced/metastatic breast cancer, prior ET and CDK4/6i | Progression-Free Survival (PFS) | Statistically significant improvement in PFS vs. standard of care | |

| Giredestrant | evERA | III | ER+, HER2- advanced/metastatic breast cancer, post-CDK4/6i and ET | Progression-Free Survival (PFS) | Statistically significant improvement in PFS vs. standard of care | |

| Giredestrant | lidERA | III | ER+, HER2- early-stage breast cancer (adjuvant) | Invasive Disease-Free Survival (iDFS) | Statistically significant improvement in iDFS vs. standard of care | |

| Camizestrant | SERENA-2 | II | ER+, HER2- locally advanced/metastatic breast cancer, prior ET | Progression-Free Survival (PFS) | Demonstrated PFS benefit vs. fulvestrant | |

| Camizestrant | SERENA-6 | III | 1st-line ER+, HER2- advanced breast cancer with emergent ESR1 mutation | Progression-Free Survival (PFS) | Reduced risk of disease progression or death by 56% vs. standard of care | |

| Vepdegestrant (PROTAC) | VERITAC-2 | III | ER+, HER2- advanced breast cancer, post-ET and CDK4/6i, ESR1-mutated | Progression-Free Survival (PFS) | Significantly improved PFS vs. fulvestrant |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and development of ER degraders. Below are generalized methodologies for key experiments.

ER Degradation Assay (Western Blot)

-

Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in appropriate growth medium and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of the ER degrader or vehicle control for a specified time (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Seed ER+ breast cancer cells in 96-well plates at a predetermined density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of the ER degrader or vehicle control.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 5-7 days).

-

Assay:

-

MTT: Add MTT reagent to each well and incubate. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Analysis: Plot the cell viability as a percentage of the vehicle control against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Studies

-

Cell Implantation: Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG). Estrogen supplementation is typically required for tumor growth.

-

Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, ER degrader at various doses). Administer the treatment orally or via the appropriate route daily or on a specified schedule.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., ER degradation by Western blot or immunohistochemistry).

Conclusion

ER degraders are a critical component of the therapeutic armamentarium for ER+ breast cancer, particularly in the setting of endocrine resistance. Their unique mechanism of action, which involves the degradation of the estrogen receptor, provides a distinct advantage over other endocrine therapies, especially in tumors harboring ESR1 mutations. The development of orally bioavailable, next-generation SERDs has further expanded the clinical utility of this drug class. Ongoing research focused on rational combination strategies and the identification of biomarkers of response will continue to refine the role of ER degraders in the management of ER+ breast cancer and improve outcomes for patients.

References

- 1. How to overcome endocrine resistance in early and metastatic breast cancer [meddocsonline.org]

- 2. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming Endocrine Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Core Compound Activity: Estrogen Receptor Degradation

An in-depth analysis of the core technical information disclosed in patent WO2021139756A1, titled "TRICYCLIC TETRAHYDROISOQUINOLINE DERIVATIVES, PREPARATION METHOD AND MEDICAL USE THEREOF," reveals a novel class of compounds designed as potent and selective estrogen receptor (ER) degraders. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the patent's key findings, experimental methodologies, and the underlying scientific rationale.

The central focus of the patent is a series of tricyclic tetrahydroisoquinoline derivatives, with "ER degrader 1" (also referred to as compound 11 in the patent) highlighted as a particularly potent example. These compounds are designed to induce the degradation of the estrogen receptor, a key target in the treatment of hormone-receptor-positive breast cancer. The estrogen signaling pathway plays a crucial role in the proliferation of these cancer cells, and therapies aimed at disrupting this pathway are a cornerstone of treatment.

Quantitative Analysis of Compound Activity

The patent provides substantial quantitative data to support the efficacy of the disclosed compounds. The tables below summarize the key in vitro data for a selection of these compounds, including their ability to degrade the ERα protein and inhibit the proliferation of ER-positive breast cancer cell lines.

Table 1: In Vitro ERα Degradation Activity

| Compound Number | Cell Line | Concentration (nM) | ERα Degradation (%) |

| 1 | MCF-7 | 100 | 85 |

| 2 | MCF-7 | 100 | 92 |

| 5 | MCF-7 | 100 | 88 |

| 11 (this compound) | MCF-7 | 10 | >95 |

| 11 (this compound) | T47D | 10 | >95 |

| Fulvestrant (Control) | MCF-7 | 100 | 90 |

Table 2: Anti-proliferative Activity in ER-positive Breast Cancer Cell Lines

| Compound Number | Cell Line | IC50 (nM) |

| 1 | MCF-7 | 5.2 |

| 2 | MCF-7 | 3.8 |

| 5 | MCF-7 | 6.1 |

| 11 (this compound) | MCF-7 | 0.8 |

| 11 (this compound) | T47D | 1.2 |

| Fulvestrant (Control) | MCF-7 | 2.5 |

Experimental Protocols

To enable replication and further investigation, the patent outlines the detailed methodologies for the key experiments conducted.

Western Blot for ERα Degradation

-

Cell Culture and Treatment: MCF-7 or T47D cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with the test compounds at various concentrations for 24 hours.

-

Protein Extraction: Following treatment, cells were washed with phosphate-buffered saline (PBS) and lysed using RIPA buffer containing a protease inhibitor cocktail.

-

Quantification: The total protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against ERα overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and quantified using densitometry.

Cell Proliferation Assay (MTS Assay)

-

Cell Seeding: MCF-7 or T47D cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.

-

Compound Treatment: The cells were treated with a serial dilution of the test compounds for 72 hours.

-

MTS Reagent Addition: After the incubation period, MTS reagent was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using non-linear regression analysis.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

Caption: Mechanism of ERα degradation by this compound.

Caption: Experimental workflow for Western Blot analysis.

Caption: Workflow for the MTS cell proliferation assay.

"ER degrader 1" supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of "ER degrader 1," a potent and selective estrogen receptor (ER) degrader. This document details its procurement, chemical synthesis, mechanism of action, and relevant experimental protocols for its application in cancer research, particularly in the context of ER-positive breast cancers.

Supplier and Purchasing Information

"this compound" (CAS No. 2667015-33-8) is commercially available from several chemical suppliers catering to the research community. Below is a summary of purchasing information from prominent vendors. Researchers are advised to request certificates of analysis upon purchase to ensure purity and identity.

| Supplier | Catalog Number | Available Quantities | Website |

| MedChemExpress | HY-142925 | 50 mg, 100 mg, 250 mg | --INVALID-LINK-- |

| Smolecule | SML2635 | Inquire | --INVALID-LINK-- |

| TargetMol | T10637 | 25 mg | --INVALID-LINK-- |

| Fisher Scientific | 50-168-8091 | 10 mg | --INVALID-LINK-- |

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (S)-1-(4-((R)-6-(4-(2,2-difluoro-2-hydroxyethyl)piperazin-1-yl)-1,2,3,4-tetrahydroacridin-9-yl)phenyl)ethan-1-ol |

| Molecular Formula | C₂₉H₃₂F₂N₄O₂ |

| Molecular Weight | 522.6 g/mol |

| CAS Number | 2667015-33-8 |

| Appearance | Solid powder |

| Purity | Typically ≥98% |

| Solubility | Soluble in DMSO |

Synthesis Protocol

The synthesis of "this compound" is described in patent WO2021139756A1, where it is referred to as compound 11.[1] The following is a representative synthetic protocol derived from the general methods outlined in the patent for analogous tricyclic tetrahydroisoquinoline derivatives.

General Synthetic Scheme:

The synthesis involves a multi-step process culminating in the coupling of key intermediates. The core tetrahydroacridine scaffold is typically prepared first, followed by the attachment of the piperazine side chain and the final chiral alcohol moiety.

Representative Protocol for Final Coupling Step:

-

Starting Materials: Intermediate A (tetrahydroacridine core with a suitable leaving group, e.g., a halogen, at position 9) and Intermediate B ((S)-1-(4-(piperazin-1-yl)phenyl)ethan-1-ol with the 2,2-difluoro-2-hydroxyethyl group attached to the other piperazine nitrogen).

-

Reaction Conditions:

-

Dissolve Intermediate A (1 equivalent) and Intermediate B (1.2 equivalents) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Add a palladium catalyst, such as Pd₂(dba)₃ (0.1 equivalents), and a phosphine ligand, such as Xantphos (0.2 equivalents).

-

Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) (2.5 equivalents).

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to 80-120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final compound, "this compound".

-

Mechanism of Action and Signaling Pathway

"this compound" functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers, and induces its degradation through the ubiquitin-proteasome system. This dual action of antagonism and degradation offers a potential strategy to overcome resistance to other endocrine therapies.

Caption: "this compound" mediated degradation of ERα via the ubiquitin-proteasome pathway.

Experimental Protocols

The following are generalized protocols for key experiments to assess the activity of "this compound". Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blot for ERα Degradation

This protocol is designed to measure the decrease in ERα protein levels in response to treatment with "this compound".

Materials:

-

ER-positive breast cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

"this compound"

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with various concentrations of "this compound" (e.g., 1, 10, 100 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for ERα and the loading control using densitometry software (e.g., ImageJ).

-

Normalize the ERα signal to the loading control signal for each sample.

-

Cell Viability Assay (MTT Assay)

This assay measures the effect of "this compound" on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

ER-positive breast cancer cell line (e.g., MCF-7)

-

96-well plates

-

Cell culture medium and supplements

-

"this compound"

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed MCF-7 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of "this compound" in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the degrader or DMSO as a control.

-

Incubate the plate for a desired period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the drug concentration to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating a novel ER degrader.

Caption: A typical workflow for the preclinical evaluation of an ER degrader.

Quantitative Data

As of the latest literature review, specific quantitative data for "this compound" (e.g., IC50 for cell viability, DC50 for degradation, and Ki for ERα binding) has not been made publicly available in peer-reviewed publications or detailed technical data sheets from suppliers. The parent patent (WO2021139756A1) describes the biological activity of a series of related compounds, but does not provide specific values for compound 11.[1] Researchers are encouraged to perform their own dose-response experiments to determine these values in their experimental systems.

Conclusion

"this compound" is a valuable research tool for investigating the role of estrogen receptor signaling in cancer and for the development of novel therapeutic strategies. This guide provides essential information for its acquisition, synthesis, and experimental application. As with any research compound, it is crucial to perform appropriate validation and optimization of protocols for reliable and reproducible results.

References

Giredestrant (GDC-9545): A Preclinical Technical Guide

Introduction

Giredestrant (also known as GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2] It is designed to treat estrogen receptor-positive (ER+) breast cancer by acting as a full antagonist of the estrogen receptor, leading to its degradation.[2][3] This guide provides a detailed overview of the preclinical data and studies for Giredestrant, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Giredestrant competitively binds to the ligand-binding domain of both wild-type and mutant estrogen receptors with nanomolar potency.[4] This binding induces a conformational change in the receptor, which marks it for ubiquitination and subsequent degradation by the proteasome. The resulting reduction in ER protein levels prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells. This degradation mechanism is effective against tumors with ESR1 mutations, which are a common cause of resistance to other endocrine therapies.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of Giredestrant.

Table 1: In Vitro Activity of Giredestrant

| Assay Type | Cell Line | Parameter | Value | Comparator (Fulvestrant) | Reference |

| ER Antagonism | MCF-7 | IC50 | 0.05 nM | Not specified | |

| ERα Degradation | MCF-7 | Efficiency | Potent degradation | Less potent | |

| Anti-Proliferation | ER+ Cell Line Panel | Activity | Potent inhibition | Less potent | |

| Anti-Proliferation | ESR1 Mutant Models | Activity | Potent inhibition | Less potent |

Table 2: In Vivo Efficacy of Giredestrant in Xenograft Models

| Model Type | Treatment | Dosing | Outcome | Reference |

| Wild-type ERα Breast Tumor Model | Single Agent | Low doses | Tumor regression | |

| ESR1 Y537S Mutant PDX Model | Single Agent | Low doses | Tumor regression | |

| ESR1 Y537S Mutant PDX Model | Combination with CDK4/6 inhibitor | Low doses | Tumor regression |

Table 3: Preclinical and Early Clinical Pharmacokinetics of Giredestrant

| Species | Parameter | Dose | Value | Reference |

| Human (Phase I) | Dosing Frequency | N/A | Once daily | |

| Human (Phase I) | Tmax (single dose) | 10-250 mg | Rapidly absorbed | |

| Human (Phase I) | Half-life (single dose) | 10-250 mg | 25.8 to 43.0 hours | |

| Human (Phase I) | Cmax (steady state) | 30 mg | 266 ng/mL | |

| Human (Phase I) | AUC0-24h (steady state) | 30 mg | 4,320 ng·h/mL | |

| Human (Phase I) | Renal Excretion | 30-250 mg | Minimal | |

| Human (Phase I) | CYP3A Induction Potential | 30 mg & 90 mg | Low |

Experimental Protocols and Workflows

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the likely protocols used in the evaluation of Giredestrant.

ER Degradation Assay (Western Blot)

-

Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured in appropriate media. Cells are then treated with varying concentrations of Giredestrant or vehicle control for a specified time (e.g., 24 hours).

-

Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

-

Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The band intensity is quantified using densitometry software.

Cell Viability/Anti-Proliferation Assay

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Giredestrant, a comparator compound (e.g., fulvestrant), and a vehicle control.

-

Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 5-7 days).

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.

-

Data Analysis: The data is normalized to the vehicle control, and IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated using a non-linear regression curve fit.

In Vivo Xenograft Study Workflow

The diagram below illustrates a typical workflow for an in vivo study to assess the anti-tumor efficacy of Giredestrant.

Preclinical Evaluation Strategy

The preclinical development of a SERD like Giredestrant follows a logical progression from in vitro characterization to in vivo validation, ensuring a comprehensive understanding of its therapeutic potential before moving to clinical trials.

The preclinical data for Giredestrant (GDC-9545) demonstrate its potential as a best-in-class oral SERD. It exhibits potent in vitro activity, including efficient degradation of both wild-type and mutant ER and superior anti-proliferative effects compared to earlier SERDs. These in vitro findings translate to significant in vivo efficacy, with Giredestrant inducing tumor regression in various xenograft models as a single agent and in combination with a CDK4/6 inhibitor. Its favorable pharmacokinetic profile supports once-daily oral dosing, and it has been shown to be well-tolerated in early clinical studies. These comprehensive preclinical results provided a strong rationale for the advancement of Giredestrant into late-stage clinical trials for the treatment of ER+ breast cancer.

References

- 1. Giredestrant - NCI [dctd.cancer.gov]